2-(1-Adamantylsulfanyl)acetonitrile
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Overview
Description
2-(1-Adamantylsulfanyl)acetonitrile is a chemical compound used in scientific research applications. It is often referred to as ASA or 2-ASA. ASA is a sulfur-containing compound that has a unique structure, making it useful in various research fields.
Mechanism of Action
The mechanism of action of ASA is not fully understood. However, it has been suggested that ASA may exert its effects through the inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. ASA may also act as an antioxidant and anti-inflammatory agent.
Biochemical and Physiological Effects
ASA has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. ASA has also been shown to reduce oxidative stress and inflammation in animal models. In addition, ASA has been found to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
ASA has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the lab. ASA is also relatively inexpensive compared to other compounds used in scientific research. However, ASA has some limitations. It has a low yield of synthesis, making it difficult to obtain large quantities of the compound. In addition, ASA has limited solubility in water, which can make it challenging to use in certain experiments.
Future Directions
There are several future directions for the study of ASA. One area of research is the development of ASA derivatives with improved properties, such as increased solubility and potency. Another area of research is the investigation of the mechanism of action of ASA in more detail. Additionally, ASA could be studied in combination with other compounds to determine if it has synergistic effects. Finally, ASA could be studied in clinical trials to determine its potential as a drug candidate for the treatment of various diseases.
Synthesis Methods
ASA can be synthesized through a multistep process starting from commercially available 1-adamantylamine. The synthesis involves the reaction of 1-adamantylamine with potassium hydroxide and carbon disulfide to form potassium 1-adamantyl dithiocarbamate. The potassium 1-adamantyl dithiocarbamate is then reacted with chloroacetonitrile to form ASA. The yield of ASA synthesis is about 50%.
Scientific Research Applications
ASA has been used in various scientific research applications. It has been studied as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and cancer. ASA has also been studied for its anti-inflammatory and antioxidant properties.
properties
IUPAC Name |
2-(1-adamantylsulfanyl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NS/c13-1-2-14-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,2-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDAGDKWNSOZIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)SCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.